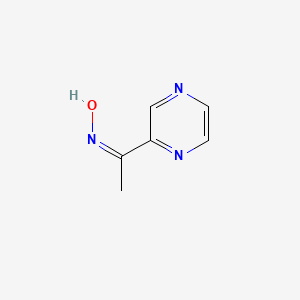

Ethanone, 1-pyrazinyl-, oxime (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-pyrazinyl-, oxime (9CI) typically involves the reaction of 1-pyrazinyl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative .

Industrial Production Methods

Industrial production of Ethanone, 1-pyrazinyl-, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethanone, 1-pyrazinyl-, oxime (9CI) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert it back to the parent ketone.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of nitrile oxides.

Reduction: Formation of the parent ketone.

Substitution: Formation of substituted pyrazine derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

Ethanone, 1-pyrazinyl-, oxime acts as a ligand in coordination chemistry. Its oxime group can coordinate with metal ions, forming stable complexes that exhibit unique geometrical configurations. This property is exploited in various chemical syntheses and materials science applications.

Research indicates that ethanone, 1-pyrazinyl-, oxime may possess several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with oxime functionalities exhibit antimicrobial effects against various bacterial strains. For instance, derivatives of oximes have been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects .

- Anticancer Potential : Preliminary studies suggest that ethanone derivatives may inhibit cancer cell proliferation. For example, certain pyrazine-based oximes have shown promising results in inhibiting tumor growth in vitro .

- Anti-inflammatory Effects : Compounds similar to ethanone, 1-pyrazinyl-, oxime have been investigated for their anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Biology evaluated the antimicrobial activity of various oxime derivatives, including ethanone, 1-pyrazinyl-, oxime. The results indicated that this compound exhibited effective bactericidal activity against C. albicans and S. aureus, comparable to standard antibiotics .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of pyrazine derivatives, ethanone, 1-pyrazinyl-, oxime was found to induce apoptosis in breast cancer cell lines through mitochondrial pathways. This highlights its potential as a lead compound for developing new anticancer therapies .

Mécanisme D'action

The mechanism of action of Ethanone, 1-pyrazinyl-, oxime (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethanone, 1-pyrazinyl-, oxime (9CI) shares similarities with other oxime derivatives, such as acetone oxime and benzaldehyde oxime.

- It is also comparable to pyrazine derivatives like pyrazine-2-carboxamide and pyrazine-2-carboxylic acid.

Uniqueness

- The presence of both the pyrazine ring and the oxime group in Ethanone, 1-pyrazinyl-, oxime (9CI) imparts unique chemical properties, making it a valuable compound for diverse applications.

- Its ability to undergo various chemical reactions and form stable complexes with biological targets distinguishes it from other similar compounds.

Activité Biologique

Ethanone, 1-pyrazinyl-, oxime (9CI) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

Ethanone, 1-pyrazinyl-, oxime (9CI) features a pyrazine ring and an oxime functional group, which contribute to its unique chemical properties. The presence of these groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Activity

Research has indicated that Ethanone, 1-pyrazinyl-, oxime (9CI) exhibits significant antimicrobial properties. A study on related oxime derivatives demonstrated strong inhibition against bacterial DNA gyrase, with IC50 values as low as 0.125 µg/mL for Escherichia coli and Staphylococcus aureus . This suggests that the compound may interfere with bacterial replication processes.

Anticancer Activity

Ethanone, 1-pyrazinyl-, oxime (9CI) has also been investigated for its anticancer properties. In a series of tests involving various cancer cell lines, oxime derivatives showed promising antiproliferative effects. For instance, compounds with similar structural features demonstrated IC50 values ranging from 0.28 to 12.2 µM against different cancer cell lines, outperforming traditional chemotherapeutics like cisplatin . The mechanism by which these compounds exert their anticancer effects appears to involve interactions with tubulin and other cellular targets.

The mechanism of action for Ethanone, 1-pyrazinyl-, oxime (9CI) involves its ability to form stable complexes with molecular targets such as enzymes and receptors. By inhibiting enzyme activity through competitive binding at active sites, the compound can effectively block substrate access, leading to decreased cellular proliferation or microbial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethanone, 1-pyrazinyl-, oxime (9CI). Studies indicate that modifications to the pyrazine ring or the oxime group can significantly alter the compound's efficacy. For example:

- Oxime Group Configuration : Compounds with a Z-configuration of the oxime group exhibited enhanced activity compared to those with a carbonyl functional group .

- Substituent Effects : The introduction of different substituents on the pyrazine ring can lead to variations in potency; for instance, halogen substitutions have been shown to affect biological activity positively or negatively depending on their position .

Comparative Analysis

To better understand the efficacy of Ethanone, 1-pyrazinyl-, oxime (9CI), it is useful to compare it with other similar compounds:

| Compound Name | IC50 Value (µM) | Activity Type |

|---|---|---|

| Ethanone, 1-pyrazinyl-, oxime | 0.28 - 12.2 | Anticancer |

| Cisplatin | 12.25 | Anticancer |

| Acetone Oxime | Varies | Antimicrobial |

| Benzaldehyde Oxime | Varies | Antimicrobial |

This table highlights that while Ethanone, 1-pyrazinyl-, oxime (9CI) shows competitive efficacy against established agents like cisplatin, its unique structure may offer additional pathways for therapeutic intervention.

Case Studies

Several case studies have highlighted the potential applications of Ethanone, 1-pyrazinyl-, oxime (9CI):

- Study on Antibacterial Efficacy : A recent study demonstrated that derivatives of this compound could inhibit growth in multiple bacterial strains more effectively than traditional antibiotics .

- Evaluation in Cancer Models : In vitro studies have shown that modifications to the pyrazine structure can enhance cytotoxicity against cancer cell lines such as A-375 and MCF-7 .

Propriétés

IUPAC Name |

(NZ)-N-(1-pyrazin-2-ylethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKUDCNZFWEAFG-UITAMQMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=NC=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.